N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide
Description
N-{4-[2-(3-HYDROXY-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETYL]PHENYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[4-[2-(3-hydroxy-1-methyl-2-oxoindol-3-yl)acetyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H26N2O4/c1-26-20-10-6-5-9-19(20)24(30,23(26)29)15-21(27)16-11-13-18(14-12-16)25-22(28)17-7-3-2-4-8-17/h5-6,9-14,17,30H,2-4,7-8,15H2,1H3,(H,25,28) |
InChI Key |
IFHJDCDYLOXRSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)NC(=O)C4CCCCC4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4-[2-(3-HYDROXY-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETYL]PHENYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route often includes the formation of the indole ring through cyclization reactions, followed by functionalization to introduce the hydroxy, methyl, and oxo groups . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{4-[2-(3-HYDROXY-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETYL]PHENYL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-{4-[2-(3-HYDROXY-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETYL]PHENYL}CYCLOHEXANECARBOXAMIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Tryptophan: An essential amino acid that serves as a precursor to many biologically active compounds. The uniqueness of N-{4-[2-(3-HYDROXY-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETYL]PHENYL}CYCLOHEXANECARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
